molecular formula C17H21F4N3O2 B3806768 N-[4-fluoro-3-(trifluoromethyl)benzyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide

N-[4-fluoro-3-(trifluoromethyl)benzyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide

Cat. No. B3806768
M. Wt: 375.36 g/mol
InChI Key: JBLQFKADCGYCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-fluoro-3-(trifluoromethyl)benzyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide” is a complex organic compound. It contains several functional groups, including a trifluoromethyl group, a benzyl group, a piperazine ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups, followed by their combination through various chemical reactions. The exact synthetic route would depend on the desired yield, cost, and other factors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the benzyl group suggests that this compound could have interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group is known for its high electronegativity and stability, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the trifluoromethyl group, for example, could increase the compound’s stability and change its solubility .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Without more specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F4N3O2/c1-10(2)24-6-5-22-16(26)14(24)8-15(25)23-9-11-3-4-13(18)12(7-11)17(19,20)21/h3-4,7,10,14H,5-6,8-9H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLQFKADCGYCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(=O)C1CC(=O)NCC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-fluoro-3-(trifluoromethyl)benzyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-fluoro-3-(trifluoromethyl)benzyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide
Reactant of Route 3
N-[4-fluoro-3-(trifluoromethyl)benzyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-fluoro-3-(trifluoromethyl)benzyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-fluoro-3-(trifluoromethyl)benzyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide
Reactant of Route 6
N-[4-fluoro-3-(trifluoromethyl)benzyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.